molecular formula C17H26N2O3 B4919923 4-methyl-2,6-bis(4-morpholinylmethyl)phenol CAS No. 140215-97-0

4-methyl-2,6-bis(4-morpholinylmethyl)phenol

Cat. No.: B4919923
CAS No.: 140215-97-0
M. Wt: 306.4 g/mol
InChI Key: NTGYNTJBSPQRCF-UHFFFAOYSA-N
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Description

4-methyl-2,6-bis(4-morpholinylmethyl)phenol, commonly known as MMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMP is a bisphenol derivative that has been synthesized through various methods, including the reaction of 4-methylphenol and formaldehyde followed by the addition of morpholine.

Scientific Research Applications

MMP has been extensively studied for its potential therapeutic applications, particularly as an antifungal and antibacterial agent. It has been shown to exhibit potent activity against a range of pathogenic microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. Furthermore, MMP has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of MMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and survival of microorganisms and cancer cells. MMP has been shown to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of the fungal cell wall. Additionally, MMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
Biochemical and Physiological Effects
MMP has been shown to have a range of biochemical and physiological effects, including the inhibition of fungal growth, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels in the brain. Furthermore, MMP has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

MMP has several advantages for lab experiments, including its potent activity against a range of microorganisms and its potential therapeutic applications. However, MMP also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of MMP, including the investigation of its potential use in combination with other drugs, the development of new synthetic methods to improve its yield and purity, and the evaluation of its safety and efficacy in clinical trials. Furthermore, the potential use of MMP in the treatment of other diseases, such as viral infections and autoimmune disorders, warrants further investigation.
Conclusion
In conclusion, 4-methyl-2,6-bis(4-morpholinylmethyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMP has been synthesized through various methods and has been extensively studied for its potential use as an antifungal and antibacterial agent, as well as for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While MMP has several advantages for lab experiments, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of MMP involves the reaction of 4-methylphenol and formaldehyde in the presence of a catalyst, followed by the addition of morpholine. The reaction is carried out under specific conditions of temperature, pressure, and pH to ensure the formation of the desired product. The yield of MMP depends on the reaction conditions and the purity of the starting materials.

Properties

IUPAC Name

4-methyl-2,6-bis(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14-10-15(12-18-2-6-21-7-3-18)17(20)16(11-14)13-19-4-8-22-9-5-19/h10-11,20H,2-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGYNTJBSPQRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN2CCOCC2)O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282916
Record name Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140215-97-0
Record name Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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